molecular formula C17H17F3N2O5 B2526891 4-(1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034537-00-1

4-(1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2526891
CAS RN: 2034537-00-1
M. Wt: 386.327
InChI Key: KRQNCRBARKXINQ-UHFFFAOYSA-N
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Description

The compound "4-(1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl)morpholine-3,5-dione" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocyclic components. The trifluoro-3-methoxybenzoyl and morpholine moieties suggest potential for interaction with biological systems, possibly as a ligand to enzymes or receptors.

Synthesis Analysis

The synthesis of complex molecules involving piperidine and morpholine rings often requires multi-step reactions and careful selection of starting materials and reagents. For instance, the synthesis of related compounds has been reported using starting materials such as benzo[b]thiophen dioxides, which undergo ring opening to form amides when treated with morpholine and piperidine . Additionally, the synthesis of a bioactive heterocycle with a piperidine and morpholine moiety was achieved from 3-(piperidin-4-yl)benzo[d]isoxazole, indicating the versatility of piperidine in forming stable heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and morpholine rings has been characterized using various techniques such as X-ray diffraction, which provides information on the conformation and crystal packing of these molecules . For example, the piperidine and morpholine rings often adopt a chair conformation, which is a stable configuration for six-membered rings . The presence of substituents on these rings can lead to different molecular conformations and intermolecular interactions, as seen in the crystal structures of related compounds .

Chemical Reactions Analysis

Compounds with piperidine and morpholine rings can participate in a variety of chemical reactions. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall molecular structure. For example, the nucleophilic substitution reactions of related compounds have been studied, showing that the reactivity is greatly dependent on the nature of the solvent and the amine involved . Additionally, the presence of functional groups such as methoxy or nitro can direct the course of the reaction and the formation of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl)morpholine-3,5-dione" would be influenced by its molecular structure. The presence of fluorine atoms and a methoxy group could increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability. The heterocyclic rings of piperidine and morpholine contribute to the molecule's stability and may also impact its boiling and melting points. The crystal structure analysis of similar compounds provides insights into their solid-state properties, such as crystal packing and intermolecular interactions, which can affect the compound's melting point, solubility, and stability .

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds structurally related to the one have been synthesized for various purposes, including antibacterial activity. For example, derivatives of morpholine and piperidine have been synthesized and screened for antibacterial properties (Vartale et al., 2008). These compounds demonstrate the potential for chemical entities with morpholine and piperidine structures to serve as bases for developing new antibacterial agents.

Antimicrobial Activities

Similarly, novel 1,2,4-triazole derivatives, incorporating morpholine or piperidine units, have been synthesized and evaluated for their antimicrobial activities (Bektaş et al., 2007). This indicates the versatility of such compounds in generating biologically active molecules that could contribute to the fight against microbial resistance.

Anti-inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from benzodifuran and incorporating piperidine and morpholine has led to the discovery of new anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). This application underscores the importance of structural motifs present in the compound of interest for medicinal chemistry research.

Structural and Activity Analysis

Research into the structural exploration and Hirshfeld surface analysis of related heterocycles, such as those containing piperidine and morpholine rings, provides insights into the antiproliferative activities of these compounds. Their molecular structures have been stabilized by various inter and intra-molecular interactions, which can be crucial for their biological activities (Prasad et al., 2018).

Biodegradable Polyesteramides

In the realm of materials science, morpholine derivatives have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. These materials have potential applications in biomedical fields, such as drug delivery systems and tissue engineering scaffolds (Veld et al., 1992).

properties

IUPAC Name

4-[1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O5/c1-26-16-14(19)10(6-11(18)15(16)20)17(25)21-4-2-9(3-5-21)22-12(23)7-27-8-13(22)24/h6,9H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQNCRBARKXINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(CC2)N3C(=O)COCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione

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